Bifeprunox
Overview
Description
Bifeprunox is an atypical antipsychotic compound that was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease. It combines minimal dopamine D2 receptor agonism with serotonin receptor agonism, similar to aripiprazole . Despite its promising pharmacological profile, the development of this compound was discontinued due to insufficient efficacy data .
Preparation Methods
The synthesis of Bifeprunox involves multiple steps, starting with the preparation of the core structure, which includes a benzoxazole ring and a piperazine moiety. The synthetic route typically involves the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Attachment of the Piperazine Moiety: The piperazine ring is then attached to the benzoxazole core through a series of reactions, including nucleophilic substitution and reductive amination.
Final Assembly: The final step involves the coupling of the biphenyl group to the piperazine moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Bifeprunox undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Bifeprunox serves as a model compound for studying the synthesis and reactivity of benzoxazole and piperazine derivatives.
Biology: In biological research, this compound is used to study the interactions between atypical antipsychotics and neurotransmitter receptors.
Medicine: this compound was investigated for its potential to treat schizophrenia, psychosis, and Parkinson’s disease. .
Mechanism of Action
Bifeprunox exerts its effects through a combination of partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. This dual activity allows this compound to stabilize dopamine activity in the brain, reducing overactivity in certain regions while enhancing activity in others. This mechanism is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia, as well as reducing the likelihood of extrapyramidal symptoms .
Comparison with Similar Compounds
Bifeprunox is often compared to other atypical antipsychotics, such as:
Aripiprazole: Like this compound, aripiprazole is a partial agonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors.
Pardoprunox: Another compound with similar receptor activity, combining dopamine D2 and serotonin 5-HT1A receptor agonism.
Brexpiprazole: A newer antipsychotic with a similar mechanism of action but differing in its receptor binding profile and clinical efficacy.
This compound’s uniqueness lies in its specific receptor binding profile and its potential safety advantages, such as a lower risk of metabolic complications .
Properties
IUPAC Name |
7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGODHVAJQTCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188592 | |
Record name | Bifeprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS). | |
Record name | Bifeprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
350992-10-8 | |
Record name | Bifeprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifeprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifeprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bifeprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFEPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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